3-Methyl-7-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
Description
This compound belongs to the thiadiazolotriazinone class, characterized by a fused bicyclic system combining 1,3,4-thiadiazole and 1,2,4-triazin-4-one moieties. Its structure includes a methyl group at position 3 and a sulfanyl substituent at position 7, modified with a 2-oxo-2-pyrrolidin-1-ylethyl group. This substitution introduces a heterocyclic pyrrolidine ring, which may enhance solubility and modulate bioactivity via hydrogen bonding or steric interactions. The compound’s synthesis likely involves cyclization and S-alkylation reactions, as seen in related derivatives .
Properties
IUPAC Name |
3-methyl-7-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2S2/c1-7-9(18)16-10(13-12-7)20-11(14-16)19-6-8(17)15-4-2-3-5-15/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPYRMFVSOQIDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N(C1=O)N=C(S2)SCC(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Dipeptidyl Peptidase-IV (DPP-IV) . DPP-IV is an enzyme that plays a significant role in glucose metabolism. It is involved in the inactivation of incretin hormones, which stimulate a decrease in blood glucose levels.
Mode of Action
The compound inhibits the DPP-IV enzyme, thereby preventing the inactivation of incretin hormones. This results in increased insulin secretion, decreased glucagon release, and a consequent decrease in blood glucose levels.
Biochemical Pathways
The inhibition of DPP-IV affects the glucose metabolism pathway . By preventing the inactivation of incretin hormones, the compound enhances the effects of these hormones, leading to improved glucose control. The downstream effects include increased insulin secretion and decreased glucagon release, both of which contribute to lower blood glucose levels.
Result of Action
The molecular effect of the compound’s action is the inhibition of the DPP-IV enzyme. On a cellular level, this results in increased levels of active incretin hormones, leading to enhanced insulin secretion and reduced glucagon release. The overall effect is improved control of blood glucose levels.
Biological Activity
3-Methyl-7-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is a complex heterocyclic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article aims to synthesize the available data regarding its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The compound features a thiadiazolo-triazinone core with a pyrrolidine substituent. Its IUPAC name is:
This compound
Molecular Formula
The molecular formula is with a molecular weight of approximately 312.42 g/mol.
The biological activity of this compound is believed to involve interactions with specific enzymes or receptors. The compound may modulate the activity of these targets through inhibition or activation pathways that influence various cellular processes such as signal transduction and gene expression.
Therapeutic Applications
Research indicates potential applications in several therapeutic areas:
1. Anticancer Activity
- Studies have shown that related compounds exhibit significant anticancer properties. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines .
2. Anti-inflammatory Effects
- The compound's anti-inflammatory potential has been explored in multiple studies. For example, derivatives have been shown to inhibit inflammatory pathways effectively .
3. Antimicrobial Properties
- Some analogs have exhibited antimicrobial activity against a range of pathogens. This suggests the compound may be useful in developing new antimicrobial agents .
Table 1: Summary of Biological Activities
Relevant Research Studies
- Antitumor Activity : A study published in ResearchGate highlighted the synthesis of various quinazolin derivatives with significant anticancer activity. The findings suggest that similar compounds could offer promising results against tumor cells .
- Inflammation Modulation : A review on the synthesis of biologically active molecules noted that multicomponent reactions could yield compounds with notable anti-inflammatory effects .
- Antimicrobial Screening : Research on related thiadiazole derivatives indicated their potential as antimicrobial agents against resistant strains of bacteria .
Comparison with Similar Compounds
Key Structural Variations
The bioactivity of thiadiazolotriazinones is highly dependent on substituents at positions 3 and 5. Below is a comparative analysis of structurally related analogs:
Bioactivity Comparison
- Anticancer Activity: Compound 18 (propanoic acid substituent) showed potent cytotoxicity against cancer cells, suggesting that electron-withdrawing groups enhance activity . Pyrrolidine-containing compounds (like the target) may exhibit improved blood-brain barrier penetration due to the lipophilic pyrrolidine ring, though direct data is lacking .
- Antibacterial Activity :
Discussion of Substituent Effects
- Thienylvinyl groups (as in Compound 18) enhance π-π stacking with cellular targets, boosting cytotoxicity .
- Position 7 :
- Sulfanyl-linked pyrrolidinylethyl groups may improve solubility via hydrogen bonding, whereas aryl groups favor hydrophobic interactions with bacterial membranes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
